5-(4-(1,2,2-Triphenylvinyl)phenyl)thiophene-2-carbaldehyde
Overview
Description
5-(4-(1,2,2-Triphenylvinyl)phenyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C31H22OS. It is known for its unique photoluminescent properties and is used in various scientific research applications .
Scientific Research Applications
5-(4-(1,2,2-Triphenylvinyl)phenyl)thiophene-2-carbaldehyde has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(1,2,2-Triphenylvinyl)phenyl)thiophene-2-carbaldehyde typically involves the reaction of 4-(1,2,2-triphenylvinyl)benzaldehyde with thiophene-2-carbaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-(1,2,2-Triphenylvinyl)phenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted thiophene derivatives, depending on the type of reaction and reagents used .
Mechanism of Action
The mechanism of action of 5-(4-(1,2,2-Triphenylvinyl)phenyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound exhibits aggregation-induced emission (AIE), where its photoluminescent properties are enhanced upon aggregation. This property is utilized in various applications, including sensing and imaging .
Comparison with Similar Compounds
Similar Compounds
Tetraphenylethene derivatives: Compounds with similar photoluminescent properties and applications.
Thiophene-based aldehydes: Compounds with similar chemical reactivity and synthetic applications.
Uniqueness
5-(4-(1,2,2-Triphenylvinyl)phenyl)thiophene-2-carbaldehyde is unique due to its combination of a triphenylvinyl group and a thiophene ring, which imparts distinct photoluminescent properties and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
5-[4-(1,2,2-triphenylethenyl)phenyl]thiophene-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22OS/c32-22-28-20-21-29(33-28)23-16-18-27(19-17-23)31(26-14-8-3-9-15-26)30(24-10-4-1-5-11-24)25-12-6-2-7-13-25/h1-22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXDCDDOJPOFDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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